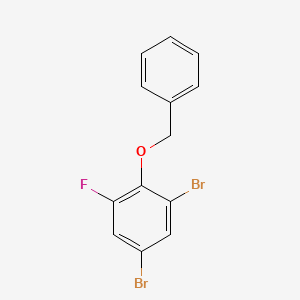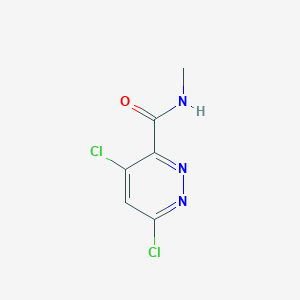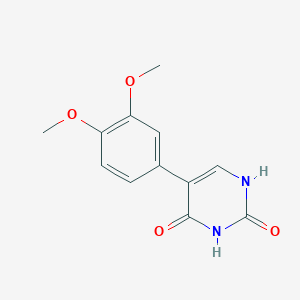
(2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% (2,4-DHP) is a synthetic pyrimidine derivative with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble crystalline compound that is produced through a multi-step synthesis process. This compound has been used in a variety of biochemical and physiological studies due to its unique chemical structure and its ability to act as an inhibitor of certain enzymes.
科学的研究の応用
(2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as an inhibitor of certain enzymes, such as trypsin and chymotrypsin, as well as a substrate for other enzymes, such as cyclooxygenase-2 (COX-2). It has also been used as a fluorescent probe for imaging cells and tissues, and as a drug for the treatment of certain diseases, such as cancer.
作用機序
(2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% is known to act as an inhibitor of certain enzymes, such as trypsin and chymotrypsin. It does this by binding to the enzyme’s active site, which prevents the enzyme from catalyzing its target reaction. It has also been shown to act as a substrate for other enzymes, such as COX-2. In this case, (2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% binds to the enzyme’s active site and is then converted into a product by the enzyme.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as trypsin and chymotrypsin, and to act as a substrate for other enzymes, such as COX-2. It has also been shown to bind to certain receptors in the body, such as the estrogen receptor, and to act as an agonist or antagonist of these receptors. Furthermore, it has been shown to have an anti-inflammatory effect, to reduce the expression of certain genes, and to have an antioxidant effect.
実験室実験の利点と制限
(2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% has several advantages for use in laboratory experiments. It is a colorless and odorless compound, making it easy to work with in the lab. It is also water-soluble and relatively inexpensive to produce, making it a cost-effective choice for laboratory experiments. Furthermore, its unique chemical structure makes it useful for a variety of biochemical and physiological studies.
However, (2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% also has certain limitations for use in laboratory experiments. It is not very stable and can easily degrade in the presence of light or heat. Furthermore, it can be toxic in large amounts, so it is important to handle it with care in the lab. Finally, it can interact with other compounds, so it is important to be aware of potential interactions when using it in experiments.
将来の方向性
There are a number of potential future directions for research involving (2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95%. One potential direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. For example, further research could be done to better understand how it binds to certain receptors and how it affects gene expression. Additionally, further research could be done to explore its potential applications in drug development and its potential toxicity in humans. Finally, further research could be done to explore its potential uses in imaging and diagnostics, as well as its potential applications in other areas of scientific research.
合成法
(2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95% can be synthesized via a multi-step process that involves the condensation reaction of a pyrimidine derivative with a dimethoxyphenol. The first step is the condensation reaction between 4-amino-2-chloropyrimidine and 3,4-dimethoxyphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction yields an intermediate, which is then reacted with sodium hydroxide to form the desired product, (2,4)-Dihydroxy-5-(3,4-dimethoxyphenyl)pyrimidine, 95%. This synthesis method is simple and cost-effective, making it a popular choice for laboratory experiments.
特性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-4-3-7(5-10(9)18-2)8-6-13-12(16)14-11(8)15/h3-6H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMOFKAMZFOUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

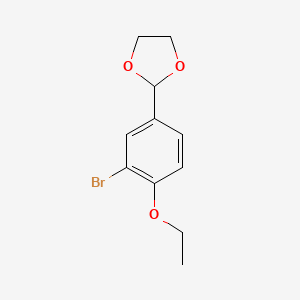

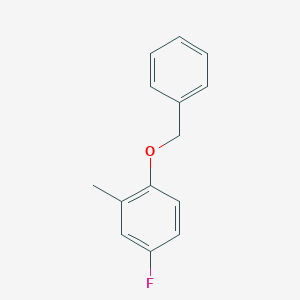
![t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B6357448.png)


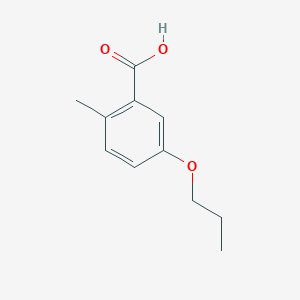

![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)
